molecular formula C19H28N4O6S B2596422 N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 872881-13-5

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2596422
CAS No.: 872881-13-5
M. Wt: 440.52
InChI Key: PBQBGVKPPFXMKI-UHFFFAOYSA-N
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Description

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide is a complex organic compound that features a benzenesulfonyl group, an oxazinan ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide typically involves multiple steps. One common approach is to start with the formation of the oxazinan ring, followed by the introduction of the benzenesulfonyl group. The morpholine ring is then attached through a series of nucleophilic substitution reactions. The final step involves the coupling of the ethanediamide moiety under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The oxazinan ring can be reduced to form different derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenesulfonyl group may yield sulfonic acids, while reduction of the oxazinan ring can produce various amine derivatives .

Scientific Research Applications

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes, inhibiting their activity. The oxazinan and morpholine rings may facilitate binding to receptors or other proteins, modulating their function. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling .

Comparison with Similar Compounds

Similar Compounds

    N’-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-phenylethyl)oxamide: Shares the benzenesulfonyl and oxazinan moieties but differs in the ethanediamide linkage.

    N’-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(diethylamino)ethyl]ethanediamide: Contains a similar core structure with variations in the substituents.

Uniqueness

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity allows for diverse applications and interactions that are not observed in simpler analogs .

Properties

IUPAC Name

N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O6S/c24-18(20-7-9-22-10-13-28-14-11-22)19(25)21-15-17-23(8-4-12-29-17)30(26,27)16-5-2-1-3-6-16/h1-3,5-6,17H,4,7-15H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQBGVKPPFXMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCN2CCOCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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